molecular formula C12H6F4O3 B3286843 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde CAS No. 832739-99-8

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B3286843
CAS No.: 832739-99-8
M. Wt: 274.17 g/mol
InChI Key: LZDXFKZOOKGZMH-UHFFFAOYSA-N
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Description

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H6F4O3. It is a furan derivative with a tetrafluorophenoxy group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2,3,5,6-tetrafluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The tetrafluorophenoxy group may enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the tetrafluorophenoxy group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXFKZOOKGZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184160
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-99-8
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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